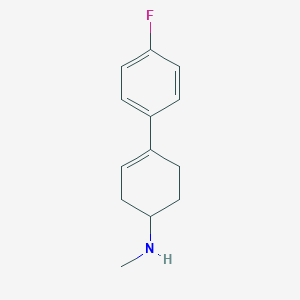
4-(p-Fluorophenyl)-N-methyl-3-cyclohexen-1-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine is an organic compound that features a cyclohexene ring substituted with a p-fluorophenyl group and an N-methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the p-Fluorophenyl Group: The p-fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using p-fluorobenzene and an appropriate alkylating agent.
N-Methylation: The amine group is methylated using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides, forming secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Secondary or tertiary amines
科学的研究の応用
N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Methyl-4-(p-chlorophenyl)-3-cyclohexen-1-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
N-Methyl-4-(p-bromophenyl)-3-cyclohexen-1-amine: Similar structure but with a bromine atom instead of a fluorine atom.
N-Methyl-4-(p-iodophenyl)-3-cyclohexen-1-amine: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
CAS番号 |
64011-55-8 |
|---|---|
分子式 |
C13H16FN |
分子量 |
205.27 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-N-methylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C13H16FN/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-4,6-7,13,15H,5,8-9H2,1H3 |
InChIキー |
LDJJKBNMNLNRLP-UHFFFAOYSA-N |
正規SMILES |
CNC1CCC(=CC1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


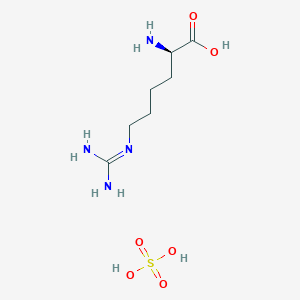
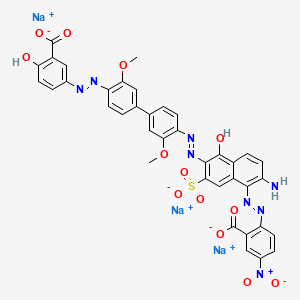
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
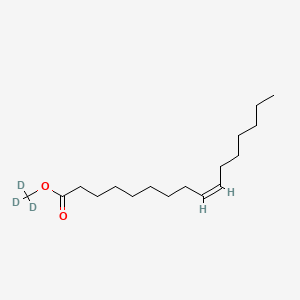

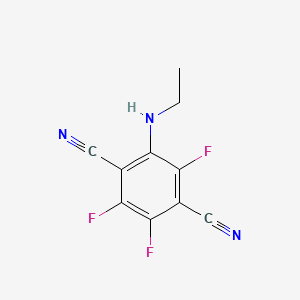
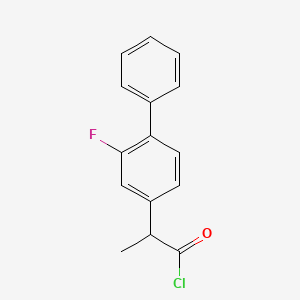
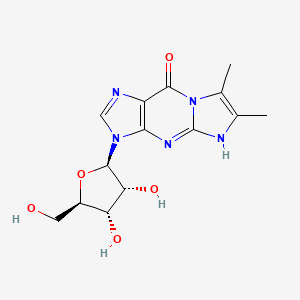
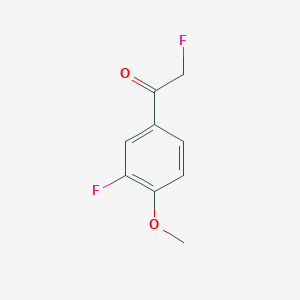
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
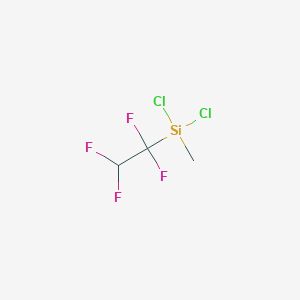
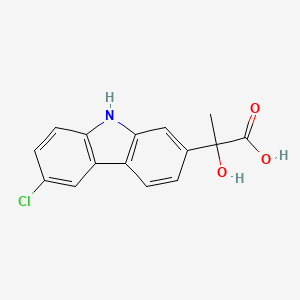
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)

